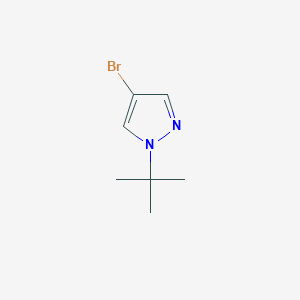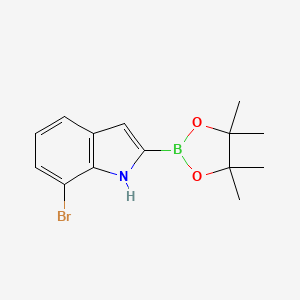
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride
Overview
Description
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride is a chemical compound known for its significant role in various biological and chemical processes. It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the brain. This compound is often used in scientific research due to its ability to interact with various biological systems.
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, also known as dopamine, is the dopamine receptors in the brain . These receptors mediate the action of dopamine, which is a major transmitter in the extrapyramidal system of the brain and plays a crucial role in regulating movement .
Mode of Action
This compound interacts with its targets, the dopamine receptors, by binding to them and triggering a series of biochemical reactions. This interaction results in changes in the neuron’s activity, leading to alterations in the transmission of nerve signals .
Biochemical Pathways
The compound is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . It is synthesized from the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine . Once formed, dopamine is packaged into vesicles to be transmitted across the synapse in response to stimuli .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of various physiological processes. For instance, it reduces the production of prolactin, a protein responsible for the production of breast milk . As a neurotransmitter, dopamine can cross a gap between neurons referred to as a synapse, allowing the nerve impulse to continue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the precursor, 3,4-dihydroxybenzaldehyde.
Reductive Amination: The aldehyde group of 3,4-dihydroxybenzaldehyde is subjected to reductive amination using ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the primary amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminoethyl)benzene-1,3-diol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,4-dihydroxybenzaldehyde are subjected to reductive amination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: It can be reduced to form catecholamines, which play a crucial role in neurotransmission.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catecholamines such as dopamine.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on various biological systems.
Medicine: It is used in the development of drugs targeting neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a closely related compound with similar biological activity.
Norepinephrine: A neurotransmitter derived from dopamine with additional hydroxylation.
Epinephrine: Another derivative of dopamine with a methyl group attached to the nitrogen atom.
Uniqueness
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike dopamine, which has hydroxyl groups at positions 1 and 2, this compound has hydroxyl groups at positions 1 and 3, leading to different reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIWVGWSZHYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-22-0 | |
| Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)







